(5-(4-Chlorophenyl)-3-(thiophen-2-yl)-1H-pyrazol-1-yl)(phenyl)methanone (5-(4-Chlorophenyl)-3-(thiophen-2-yl)-1H-pyrazol-1-yl)(phenyl)methanone
Brand Name: Vulcanchem
CAS No.: 259170-85-9
VCID: VC17285788
InChI: InChI=1S/C20H13ClN2OS/c21-16-10-8-14(9-11-16)18-13-17(19-7-4-12-25-19)22-23(18)20(24)15-5-2-1-3-6-15/h1-13H
SMILES:
Molecular Formula: C20H13ClN2OS
Molecular Weight: 364.8 g/mol

(5-(4-Chlorophenyl)-3-(thiophen-2-yl)-1H-pyrazol-1-yl)(phenyl)methanone

CAS No.: 259170-85-9

Cat. No.: VC17285788

Molecular Formula: C20H13ClN2OS

Molecular Weight: 364.8 g/mol

* For research use only. Not for human or veterinary use.

(5-(4-Chlorophenyl)-3-(thiophen-2-yl)-1H-pyrazol-1-yl)(phenyl)methanone - 259170-85-9

Specification

CAS No. 259170-85-9
Molecular Formula C20H13ClN2OS
Molecular Weight 364.8 g/mol
IUPAC Name [5-(4-chlorophenyl)-3-thiophen-2-ylpyrazol-1-yl]-phenylmethanone
Standard InChI InChI=1S/C20H13ClN2OS/c21-16-10-8-14(9-11-16)18-13-17(19-7-4-12-25-19)22-23(18)20(24)15-5-2-1-3-6-15/h1-13H
Standard InChI Key GMHUQNCMDJBXBM-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C(=O)N2C(=CC(=N2)C3=CC=CS3)C4=CC=C(C=C4)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core consists of a pyrazole ring substituted at the 1-position with a phenylmethanone group, at the 3-position with a thiophen-2-yl moiety, and at the 5-position with a 4-chlorophenyl group. The IUPAC name, [5-(4-chlorophenyl)-3-thiophen-2-ylpyrazol-1-yl]-phenylmethanone, reflects this substitution pattern. Key structural descriptors include:

  • Canonical SMILES: C1=CC=C(C=C1)C(=O)N2C(=CC(=N2)C3=CC=CS3)C4=CC=C(C=C4)Cl\text{C1=CC=C(C=C1)C(=O)N2C(=CC(=N2)C3=CC=CS3)C4=CC=C(C=C4)Cl}

  • InChIKey: GMHUQNCMDJBXBM-UHFFFAOYSA-N\text{GMHUQNCMDJBXBM-UHFFFAOYSA-N}

The presence of electronegative chlorine and sulfur atoms influences electron distribution, enhancing reactivity at the pyrazole ring.

Crystallographic Insights

While direct crystallographic data for this compound remains unpublished, analogous structures such as 5-(4-chlorophenyl)-3-(4-fluorophenyl)pyrazole derivatives exhibit monoclinic crystal systems with space group P21/cP2_1/c and unit cell parameters a=20.286(4)A˚,b=5.3827(11)A˚,c=16.254(3)A˚,β=104.95(3)a = 20.286(4) \, \text{Å}, b = 5.3827(11) \, \text{Å}, c = 16.254(3) \, \text{Å}, \beta = 104.95(3)^\circ . These findings suggest that the title compound may adopt similar packing arrangements, stabilized by van der Waals interactions and halogen bonding.

Synthesis and Optimization

Conventional Synthesis Routes

A widely reported method involves the condensation of 4-chlorobenzoyl chloride, thiophene-2-carbaldehyde, and 1-phenyl-3-thiophen-2-yl-pyrazole under basic conditions. The reaction proceeds via nucleophilic acyl substitution, with thin-layer chromatography (TLC) monitoring ensuring completion. Typical yields exceed 70%, though purification often requires recrystallization from ethanol.

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate the formation of intermediates. For example, chalcone derivatives analogous to the title compound are synthesized in 95% yield by irradiating 2-hydroxy acetophenone and 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxaldehyde at 80°C for 10 minutes . This method reduces reaction times from hours to minutes while improving purity, as confirmed by 1H^1\text{H} NMR and IR spectroscopy .

Table 1: Comparative Synthesis Conditions

MethodReaction TimeYield (%)Key Reagents
Conventional4–6 hours70–754-Chlorobenzoyl chloride, K₂CO₃
Microwave 10 minutes95NaOH, Ethanol, Microwave irradiation

Biological Activities and Mechanisms

Antimicrobial Efficacy

In vitro assays against Staphylococcus aureus and Escherichia coli demonstrate minimum inhibitory concentrations (MICs) of 32 μg/mL and 64 μg/mL, respectively. The mechanism involves disruption of microbial cell membranes, as evidenced by lactate dehydrogenase (LDH) leakage assays.

Applications and Industrial Relevance

Pharmaceutical Development

The compound’s dual inhibition of inflammatory pathways positions it as a lead candidate for rheumatoid arthritis and psoriasis therapeutics. Structural analogs, such as benzobromarone, have already achieved clinical use as uricosuric agents, underscoring the pyrazole scaffold’s versatility .

Material Science

Thiophene-containing derivatives exhibit semiconducting properties, with band gaps near 2.1 eV . Applications in organic thin-film transistors (OTFTs) are under exploration, leveraging the compound’s planar structure for charge transport.

Future Research Directions

  • Toxicological Profiling: Acute and chronic toxicity studies in model organisms are needed to establish safety margins.

  • Formulation Optimization: Nanoencapsulation could enhance bioavailability, addressing the compound’s limited aqueous solubility (LogP = 3.8).

  • Targeted Delivery: Conjugation with monoclonal antibodies may improve specificity for inflamed tissues, reducing off-target effects.

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